AR 244555
Overview
Description
AR244555 is a synthetic organic compound known for its role as an inverse agonist of the MAS receptor. The compound has been studied for its potential pharmacological applications, particularly in the context of preventing fibrogenic actions in cardiac fibroblasts .
Preparation Methods
The synthesis of AR244555 involves the formation of a spiro compound, specifically (1’-but-3-enyl-5-chlorospiro [2H-indole-3,4’-piperidine]-1-yl)-(2,6-difluorophenyl)methanone . The synthetic route typically includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a series of reactions involving the appropriate starting materials.
Spiro Compound Formation: The indole core is then reacted with a piperidine derivative to form the spiro compound.
Functional Group Modifications:
Chemical Reactions Analysis
AR244555 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: AR244555 can undergo substitution reactions, particularly at the indole and piperidine moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
AR244555 has several scientific research applications, including:
Mechanism of Action
AR244555 exerts its effects by acting as an inverse agonist of the MAS receptor. This receptor is a G protein-coupled receptor involved in various physiological processes. AR244555 blocks the MAS receptor, thereby inhibiting the signaling pathways that lead to the production of connective tissue growth factor and collagen in cardiac fibroblasts . This inhibition helps prevent fibrosis and related cardiac conditions.
Comparison with Similar Compounds
AR244555 is unique in its specific action as an inverse agonist of the MAS receptor. Similar compounds include:
AR234960: A MAS agonist that increases connective tissue growth factor and collagen gene expression.
Other MAS Receptor Ligands: Various other synthetic organic compounds that interact with the MAS receptor, either as agonists or antagonists.
Compared to these compounds, AR244555’s uniqueness lies in its ability to specifically block the MAS receptor and prevent fibrogenic actions, making it a valuable tool in cardiac fibrosis research.
Properties
IUPAC Name |
(1'-but-3-enyl-5-chlorospiro[2H-indole-3,4'-piperidine]-1-yl)-(2,6-difluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClF2N2O/c1-2-3-11-27-12-9-23(10-13-27)15-28(20-8-7-16(24)14-17(20)23)22(29)21-18(25)5-4-6-19(21)26/h2,4-8,14H,1,3,9-13,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPSTNGNDWHYCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1CCC2(CC1)CN(C3=C2C=C(C=C3)Cl)C(=O)C4=C(C=CC=C4F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClF2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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